N-{5-[(2-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-methylbutanamide
Description
Properties
Molecular Formula |
C14H16FN3OS |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
N-[5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C14H16FN3OS/c1-9(2)7-12(19)16-14-18-17-13(20-14)8-10-5-3-4-6-11(10)15/h3-6,9H,7-8H2,1-2H3,(H,16,18,19) |
InChI Key |
YBIZMRYMGMHGJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)CC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-methylbutanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzyl chloride with thiosemicarbazide to form the intermediate 2-fluorobenzylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
Preparation of intermediates: Large-scale synthesis of 2-fluorobenzylthiosemicarbazide.
Cyclization: Use of efficient cyclization methods to form the thiadiazole ring.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
The 1,3,4-thiadiazole moiety has been widely studied for its antimicrobial properties. Research indicates that thiadiazole derivatives exhibit varying degrees of antibacterial and antifungal activities depending on their substituents.
- Mechanism of Action : The antimicrobial action is primarily attributed to the disruption of bacterial cell walls and interference with metabolic pathways.
- Case Studies :
- A study evaluated a series of 5-substituted 1,3,4-thiadiazole derivatives against several bacterial strains, revealing moderate to significant activity against Gram-positive and Gram-negative bacteria .
- Another investigation highlighted the effectiveness of certain thiadiazole derivatives against fungal strains like Candida albicans, with some compounds showing higher potency than standard antifungal agents .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Structure | Bacterial Strains | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 32.6 | Moderate |
| Compound B | Escherichia coli | 47.5 | Significant |
| Compound C | Candida albicans | 25.0 | High |
Anticancer Properties
Thiadiazole derivatives have shown promising results in anticancer research. These compounds are being explored for their ability to inhibit cancer cell proliferation and induce apoptosis.
- Mechanism of Action : The anticancer activity is often linked to the ability of these compounds to interfere with DNA synthesis and repair mechanisms in cancer cells.
- Case Studies :
- A study reported that specific thiadiazole derivatives demonstrated cytotoxic effects on various cancer cell lines, including lung and colon cancer cells. The most potent compound exhibited a GI50 value indicating significant growth inhibition .
- Another research highlighted the structure-activity relationship (SAR) that revealed electron-withdrawing groups at specific positions on the thiadiazole ring enhance anticancer activity .
Table 2: Anticancer Activity of Selected Thiadiazole Derivatives
| Compound Structure | Cancer Cell Line | GI50 Value (µM) | Activity Level |
|---|---|---|---|
| Compound D | HOP 92 (Lung) | -6.49 | High |
| Compound E | HCC-2998 (Colon) | -5.31 | Moderate |
| Compound F | PC-3 (Prostate) | -5.48 | Significant |
Anticonvulsant Activity
The anticonvulsant potential of thiadiazole derivatives is another area of active research. These compounds are being evaluated for their efficacy in seizure models.
- Mechanism of Action : Thiadiazoles may modulate neurotransmitter systems or ion channels involved in seizure activity.
- Case Studies :
- Research involving a series of new thiadiazole derivatives showed promising anticonvulsant activity in animal models, with one compound demonstrating effective seizure control in both maximal electroshock (MES) and pentylenetetrazole-induced seizure models .
- Another study found that certain derivatives exhibited favorable safety profiles compared to existing antiepileptic drugs, suggesting their potential as new therapeutic agents .
Table 3: Anticonvulsant Activity in Preclinical Models
| Compound Structure | Seizure Model | ED50 (mg/kg) | Toxicity Profile |
|---|---|---|---|
| Compound G | MES | 79.5 | Low |
| Compound H | PTZ | 123.2 | Moderate |
| Compound I | 6 Hz | 44.3 | Low |
Mechanism of Action
The mechanism of action of N-{5-[(2-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound with structurally similar 1,3,4-thiadiazole derivatives:
Key Observations :
- Electron-withdrawing substituents (e.g., fluoro, chloro) enhance metabolic stability and may improve receptor binding compared to non-halogenated analogs .
- Ortho- vs.
- Sulfanyl vs. methylene linkages : Sulfanyl-containing compounds (e.g., ) exhibit higher molecular weights and lipophilicity, which could influence bioavailability .
Critical Differences :
Structure-Activity Relationships :
Stability and Pharmacokinetics
- Lipophilicity : The target compound’s calculated logP (∼2.5) is lower than tert-butyl-containing analogs (, logP ∼3.5), suggesting better aqueous solubility .
- Metabolic Resistance : Fluorine’s electronegativity likely mitigates oxidative degradation, extending half-life compared to methoxymethyl derivatives .
Biological Activity
N-{5-[(2-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-methylbutanamide is a synthetic compound belonging to the class of thiadiazole derivatives. Thiadiazole compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Anticonvulsant Activity
Research has shown that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant anticonvulsant properties. In a study assessing various thiadiazole derivatives, certain compounds demonstrated protective effects against seizures in animal models using the maximal electroshock (MES) and pentylenetetrazol (PTZ) methods. For instance, compounds similar to this compound showed protection rates of up to 80% at specific dosages .
MAO Inhibition
Another critical biological activity associated with thiadiazole derivatives is their inhibitory effect on monoamine oxidase (MAO) enzymes. Compounds structurally related to this compound have been evaluated for their MAO-A and MAO-B inhibitory activities. For example, one study identified a related compound with an IC50 value of 0.060 μM against MAO-A . The mechanism of inhibition involves binding to the enzyme's active site, leading to reduced enzymatic activity.
Antimicrobial Properties
The antimicrobial potential of thiadiazole derivatives has been well-documented. Compounds with a similar structure have shown significant antibacterial and antifungal activities against various pathogens. For instance, derivatives demonstrated minimum inhibitory concentrations (MIC) lower than standard drugs like itraconazole against Gram-positive and Gram-negative bacteria . This suggests that this compound may also possess notable antimicrobial properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from 2-fluorobenzyl chloride and appropriate thiadiazole precursors. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure .
Comparative Biological Activity Table
The biological activities of thiadiazoles are attributed to their ability to interact with various molecular targets:
- Anticonvulsant Mechanism : These compounds may enhance GABAergic transmission or inhibit voltage-gated ion channels.
- MAO Inhibition : The binding affinity to MAO enzymes disrupts neurotransmitter metabolism, potentially alleviating mood disorders.
- Antimicrobial Action : Thiadiazoles may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways in microorganisms.
Q & A
Q. What are the optimal synthetic routes for N-{5-[(2-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-methylbutanamide, and how can purity be ensured?
Methodological Answer: The synthesis typically involves coupling a 1,3,4-thiadiazole-2-amine precursor with a substituted carboxylic acid derivative. Key steps include:
- Reagent Selection : Use POCl₃ as a cyclizing agent for thiadiazole ring formation, as demonstrated in analogous syntheses (e.g., 1,3,4-thiadiazole derivatives in ).
- Purification : Recrystallize the product from DMSO/water mixtures (2:1) to remove unreacted starting materials .
- Purity Validation : Confirm via thin-layer chromatography (TLC) on silica gel F254 plates and NMR spectroscopy in DMSO-d₆ (400 MHz) .
- Yield Optimization : Adjust reaction temperature (e.g., 90°C under reflux for 3 hours) and stoichiometric ratios (1:3 for acid to POCl₃) .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm bond lengths, angles, and intermolecular interactions. For example, mean C–C bond lengths of 0.004 Å and R factors <0.06 ensure accuracy .
- NMR Analysis : Use ¹H and ¹³C NMR in DMSO-d₆ to identify substituent environments (e.g., fluorophenyl and methylbutanamide groups) .
- Thermal Analysis : Determine melting points in open capillary tubes to assess stability .
Q. What biological screening protocols are recommended for preliminary activity assessment?
Methodological Answer:
- Antifungal/Insecticidal Assays : Follow protocols for related 1,3,4-thiadiazoles, such as agar diffusion assays against Candida albicans or insect larvae mortality tests .
- Dose-Response Studies : Test concentrations in the 10–100 µM range, using DMSO as a solvent control (<1% v/v) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in observed vs. predicted biological activities?
Methodological Answer:
- DFT Calculations : Compare experimental data (e.g., X-ray geometries) with optimized structures from B3LYP/6-31G(d) basis sets to identify conformational discrepancies .
- Molecular Docking : Model interactions with target enzymes (e.g., fungal cytochrome P450) using AutoDock Vina. Adjust protonation states of the thiadiazole ring based on pKa predictions .
Q. What strategies improve structure-activity relationship (SAR) studies for fluorophenyl-thiadiazole derivatives?
Methodological Answer:
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups on the phenyl ring to modulate lipophilicity and target binding .
- Bioisosteric Replacement : Replace the thiadiazole ring with 1,2,4-triazole or oxadiazole moieties and compare activity profiles .
- Metabolic Stability : Assess in vitro hepatic microsomal stability (e.g., rat liver microsomes) to prioritize analogs with longer half-lives .
Q. How can researchers address conflicting data in biological assays (e.g., variable IC₅₀ values)?
Methodological Answer:
- Assay Standardization : Use internal controls (e.g., fluconazole for antifungal assays) and replicate experiments across ≥3 independent trials .
- Solvent Effects : Test activity in alternative solvents (e.g., PEG-400) to rule out DMSO-induced artifacts .
- Target Validation : Confirm mechanism via gene knockout studies (e.g., CRISPR-Cas9 in C. albicans) .
Q. What advanced synthetic methodologies enhance scalability and sustainability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
